molecular formula C12H16O2 B022911 Ethyl 2-methyl-2-phenylpropanoate CAS No. 2901-13-5

Ethyl 2-methyl-2-phenylpropanoate

Cat. No.: B022911
CAS No.: 2901-13-5
M. Wt: 192.25 g/mol
InChI Key: OFYSAFPKXXTYLU-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-phenylpropanoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant fragrances and are often used in the flavor and fragrance industry. This compound, specifically, is characterized by its ethyl ester group attached to a 2-methyl-2-phenylpropanoate backbone. It is a colorless to light yellow liquid at room temperature and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-2-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-2-phenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of biocatalysts for enantioselective synthesis, ensuring high purity and specific stereochemistry of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-2-phenylpropanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 2-methyl-2-phenylpropanoic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol, 2-methyl-2-phenylpropanol.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

    Hydrolysis: 2-methyl-2-phenylpropanoic acid and ethanol.

    Reduction: 2-methyl-2-phenylpropanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 2-methyl-2-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-methyl-2-phenylpropanoate exerts its effects depends on its interaction with specific molecular targets. In biological systems, esters like this compound can be hydrolyzed by esterases, releasing the active acid form which can then interact with various cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Ethyl 2-methyl-3-phenylpropanoate
  • 2-methyl-3-phenylpropionic acid
  • 2-methyl-3-phenylpropanol
  • 2-methyl-3-phenylpropyl acetate

Uniqueness: Ethyl 2-methyl-2-phenylpropanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific synthetic and industrial applications .

Properties

IUPAC Name

ethyl 2-methyl-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-14-11(13)12(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYSAFPKXXTYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282994
Record name ethyl 2-methyl-2-phenylpropanoate
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2901-13-5
Record name Benzeneacetic acid, α,α-dimethyl-, ethyl ester
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Record name alpha,alpha-Dimethyl-ethyl ester benzeneacetic acid
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Record name 2901-13-5
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Record name ethyl 2-methyl-2-phenylpropanoate
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Record name α,α-Dimethyl-ethyl ester benzeneacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural formula of Ethyl 2-methyl-2-phenylpropanoate?

A1: While the paper does not explicitly provide this information, we can deduce the structural formula from the name. This compound consists of a propanoate backbone (CH3-CH2-COO-) with a phenyl group (C6H5-) and a methyl group (CH3) both attached to the second carbon atom, and an ethyl group (CH3-CH2-) attached to the oxygen of the carboxyl group. Therefore, the structural formula is:

Q2: What is the reaction mentioned in the paper that produces this compound?

A2: The paper describes the alkylation of ammonia []. While it doesn't detail the specific reaction steps, it indicates that this compound is a product of this alkylation process.

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